2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid
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Overview
Description
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is an organic compound that features a sulfonamide group attached to a pyridine ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyaniline and 3-pyridinecarboxylic acid.
Sulfonylation: The 2-chloro-5-methoxyaniline is reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Coupling Reaction: The sulfonylated intermediate is then coupled with 3-pyridinecarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyphenylboronic acid: Shares the 2-chloro-5-methoxyphenyl moiety but differs in functional groups.
2-Chloro-5-methoxyphenyl sulfone: Contains a sulfone group instead of a sulfonamide.
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
2-[(2-Chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is unique due to its combination of a sulfonamide group with a pyridine ring and a propanoic acid moiety
Properties
IUPAC Name |
2-[(2-chloro-5-methoxyphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-23-11-2-3-12(16)14(9-11)24(21,22)18-13(15(19)20)8-10-4-6-17-7-5-10/h2-7,9,13,18H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMHTUPVPOWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(CC2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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